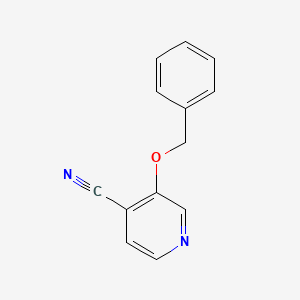

3-(Benzyloxy)pyridine-4-carbonitrile

CAS No.: 78790-76-8

Cat. No.: VC5504707

Molecular Formula: C13H10N2O

Molecular Weight: 210.236

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78790-76-8 |

|---|---|

| Molecular Formula | C13H10N2O |

| Molecular Weight | 210.236 |

| IUPAC Name | 3-phenylmethoxypyridine-4-carbonitrile |

| Standard InChI | InChI=1S/C13H10N2O/c14-8-12-6-7-15-9-13(12)16-10-11-4-2-1-3-5-11/h1-7,9H,10H2 |

| Standard InChI Key | PNUBCWYZPDVCNL-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=C(C=CN=C2)C#N |

Introduction

3-(Benzyloxy)pyridine-4-carbonitrile is a heterocyclic organic compound with the molecular formula . It features a pyridine ring substituted with a benzyloxy group at the 3-position and a nitrile group at the 4-position. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of antiviral agents and kinase inhibitors . Below is a structured analysis of its properties, synthesis, and applications.

Synthesis and Characterization

Characterization Data

Key spectroscopic and analytical data:

Applications in Pharmaceutical Chemistry

3-(Benzyloxy)pyridine-4-carbonitrile is a critical building block in drug discovery:

-

Antiviral Agents: Structural analogs are found in baloxavir marboxil (an influenza inhibitor) and HIV integrase inhibitors .

-

Kinase Inhibitors: The nitrile group participates in hydrogen bonding with kinase active sites, enhancing binding affinity .

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume